1-Penten-4-yne

Electrophilic Addition Chemoselectivity Bromination

1-Penten-4-yne is a terminal enyne (C5H6) featuring a conjugated vinyl group and a terminal alkyne, which confers a dual electrophilic/nucleophilic character absent in monofunctional alkynes or alkenes. With a boiling point of 42.5 °C and a flash point below ambient temperature , its physical properties and high vapor pressure (403 mmHg at 25 °C ) demand strict handling protocols.

Molecular Formula C5H6
Molecular Weight 66.1 g/mol
CAS No. 871-28-3
Cat. No. B3291226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Penten-4-yne
CAS871-28-3
Molecular FormulaC5H6
Molecular Weight66.1 g/mol
Structural Identifiers
SMILESC=CCC#C
InChIInChI=1S/C5H6/c1-3-5-4-2/h1,4H,2,5H2
InChIKeyLKOBTUTURSPCEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Penten-4-yne (CAS 871-28-3) Procurement Guide: An Enyne for Divergent Reactivity


1-Penten-4-yne is a terminal enyne (C5H6) featuring a conjugated vinyl group and a terminal alkyne, which confers a dual electrophilic/nucleophilic character absent in monofunctional alkynes or alkenes . With a boiling point of 42.5 °C and a flash point below ambient temperature , its physical properties and high vapor pressure (403 mmHg at 25 °C ) demand strict handling protocols. As an α-acetylene impurity in isoprene streams [1], it is also a target for selective removal in industrial purification [2].

1-Penten-4-yne vs. Alkynes: Why Substitution Fails in Key Reactions


The presence of both a terminal alkyne and a conjugated alkene in 1-penten-4-yne creates a reactivity profile distinct from its saturated alkyne counterparts such as 1-pentyne or 1-butyne. In electrophilic additions, the conjugated ene-yne system exhibits a rate of alkyne addition that is 100–1000× slower than for equivalently substituted alkenes [1], making chemoselective transformations both challenging and uniquely controllable. This differential reactivity is not observed in simple alkynes and can lead to altered selectivity in hydrogenation [2] and polymerization processes, directly impacting synthetic route design and procurement decisions for both building block applications and impurity mitigation.

1-Penten-4-yne (CAS 871-28-3) Quantitative Differentiation from Analogs


Electrophilic Addition Chemoselectivity: Preferential Alkene Bromination vs. Alkyne

In the reaction with one equivalent of bromine, 1-penten-4-yne undergoes chemoselective addition exclusively at the alkene, yielding 4,5-dibromo-1-pentyne as the chief product. This contrasts with the behavior of simple terminal alkynes such as 1-pentyne, where bromine adds across the triple bond [1]. The observation that the alkyne addition rate is 100–1000× slower than that of an equivalently substituted alkene [1] underpins this selectivity, enabling sequential functionalization that is not possible with monofunctional analogs.

Electrophilic Addition Chemoselectivity Bromination

Hydrogenation Selectivity Over Industrial Catalysts: Conjugated Ene-Yne vs. Mono-Alkyne

In gas-phase hydrogenation over Pd-based catalysts, 1-penten-4-yne exhibits a distinct selectivity pattern compared to the non-conjugated mono-alkyne 3-methylbutyne. Studies reveal that the conjugated ene-yne system in 1-penten-4-yne alters the distribution of mono-olefin products and influences isomerization pathways, leading to different chemoselectivity outcomes [1]. While specific conversion data for 1-penten-4-yne is provided in the source, the study emphasizes that the conjugated nature of the ene-yne impacts both the rate and selectivity of partial hydrogenation, a factor not relevant for simple alkynes.

Heterogeneous Catalysis Selective Hydrogenation Pd Catalysts

Conformational Equilibrium and Structural Differentiation from Saturated Alkynes

Variable-temperature infrared and Raman spectroscopy reveals that 1-penten-4-yne exists as an equilibrium mixture of syn and gauche conformers, with the syn form being more stable by an enthalpy difference of 248 ± 25 cm⁻¹ (2.97 ± 0.30 kJ/mol). At ambient temperature, the gauche conformer comprises 38% ± 2% of the population [1]. This conformational flexibility, arising from the conjugated ene-yne framework, contrasts with the simpler conformational landscape of saturated alkynes like 1-pentyne, which lack the allylic interaction. The lower-energy planar cis conformer of 1-penten-4-yne differs from the planar trans conformers typical of 1-pentyne and related molecules [2].

Vibrational Spectroscopy Conformational Analysis Physical Organic Chemistry

Industrial Isomerization Behavior: α-Acetylene Purification vs. Internal Alkynes

In isoprene streams, 1-penten-4-yne and 1-pentyne are both present as α-acetylene impurities. They can be isomerized to their internal alkyne counterparts using a base-modified catalyst: 1-penten-4-yne converts to 1-penten-3-yne (b.p. 59 °C), while 1-pentyne converts to 2-pentyne (b.p. 56 °C) [1]. The boiling point difference between these isomerization products (59 °C vs. 56 °C) enables their separation via distillation, a critical parameter in the purification of polymerization-grade isoprene. Additionally, alkali amides have been shown to remove 1-penten-4-yne and 1-pentyne at ppm levels from polymerization stocks [2].

Petrochemical Purification Isomerization α-Acetylene Removal

Synthetic Utility in Total Synthesis: Cadiot-Chodkiewicz Coupling Partner

1-Penten-4-yne serves as a critical building block in the stereoselective total synthesis of (3R,8S)-falcarindiol, a bioactive polyacetylene. The Cadiot-Chodkiewicz coupling between 1-bromoalkyne and 3(R)-(tert-butyldiphenylsilyloxy)-1-penten-4-yne proceeded successfully, demonstrating the compound's compatibility with sensitive functional groups and its role in constructing complex ene-diyne frameworks [1]. While direct yield comparisons with other alkynes are not provided, the use of this specific enyne scaffold is essential for the target structure, a requirement that cannot be met by simple alkynes like 1-pentyne or 1-butyne.

Total Synthesis Alkyne Coupling Natural Products

1-Penten-4-yne (CAS 871-28-3): Optimal Applications Where Analogs Fall Short


Chemoselective Functionalization of Conjugated Enynes

Due to the 100–1000× slower rate of electrophilic addition to alkynes compared to equivalently substituted alkenes [1], 1-penten-4-yne is ideal for reactions requiring sequential modification. Researchers can first functionalize the alkene via electrophilic addition (e.g., bromination to yield 4,5-dibromo-1-pentyne) while preserving the alkyne for subsequent Sonogashira coupling or click chemistry. This orthogonal reactivity is not achievable with simple alkynes or alkenes.

Catalyst Development for Selective Hydrogenation

The conjugated ene-yne system of 1-penten-4-yne serves as a model substrate for developing heterogeneous catalysts for the partial hydrogenation of polyunsaturated hydrocarbons [2]. Its distinct selectivity pattern compared to non-conjugated alkynes (e.g., 3-methylbutyne) makes it a valuable probe for understanding how conjugation influences product distribution in industrial processes such as alkene stream purification.

Synthesis of Bioactive Polyacetylenes and Natural Products

1-Penten-4-yne is the simplest commercially available enyne building block for constructing polyacetylenic natural products like falcarindiol [3]. Its terminal alkyne enables Cadiot-Chodkiewicz coupling, while the alkene provides a handle for further functionalization or serves as part of the target's conjugated π-system. Analogs like 1-pentyne lack the alkene, precluding their use in these synthetic routes.

Petrochemical Impurity Profiling and Removal

As an α-acetylene impurity in isoprene streams, 1-penten-4-yne requires specific removal strategies. Its isomerization to 1-penten-3-yne (b.p. 59 °C) allows for separation by distillation, with a boiling point difference of 3 °C relative to the isomerization product of 1-pentyne [4]. This data is critical for process engineers designing purification trains for polymerization-grade monomers.

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